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molecular formula C11H13NO2 B3248582 Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate CAS No. 188111-62-8

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Cat. No. B3248582
M. Wt: 191.23 g/mol
InChI Key: VHCHZAYZABZJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06765014B1

Procedure details

Methyl 1-(S-[4-tert-butoxycarbonyl)-4-(tert -butoxycarbonylamino)]butanoyl)indoline-5-acetate 7. Crude 3 (327 mg, 1.9 mmol) was prepared as described above (see compound 4), dissolved in dry MeCN (30 mL) and treated with DMAP (611 mg, 5 mmol) and N-tert-BOC-L-glutamic acid α-tert-butyl ester (607 mg, 2 mmol), followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (422 mg, 2.2 mmol). The mixture was stirred at rt for 18 h, then evaporated and the residue was dissolved in EtOAc and washed successively with 0.5 M aq. HCl, saturated aq. NaHCO3 and brine, dried and evaporated to give a viscous oil. Flash chromatography [EtOAc-hexanes (55:45)] and trituration with ether gave. 6 as white crystals (626 mg, 69%), mp 80-81° C. (EtOAc-hexanes); IR: νmax/cm−1; 3340, 1730, 1680, 1655, 1625; 1H NMR: δH (400 MHz) 8.15 (d, J=8 Hz, 1H), 7.07-7.11 (m, 2H), 5.23 (d, J=6.9 Hz, 1H), 4.22 (m, 1H), 4.03 (2×t, J=8.5 Hz, 2H; rotamers), 3.68 (s, 3H), 3.57 (s, 2H), 3.17 (t, J=8.5 Hz, 2H), 2.43-2.59 (m, 2H), 2.18-2.31 (m, 1H), 1.98-2.07 (m, 1H), 1.47 (s, 9H) and 1.41 (s, 9H). Anal. Calcd for C25H36N2O7: C, 63.01; H, 7.61; N, 5.88. Found: C, 63.08; H, 7.81; N, 5.64.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
indoline-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
422 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
N-tert-BOC-L-glutamic acid α-tert-butyl ester
Quantity
607 mg
Type
reactant
Reaction Step Six
Name
Quantity
611 mg
Type
catalyst
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][C:11]([O-:13])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH3:14]N(C)CCCN=C=NCC.CCOCC>CC#N.CN(C1C=CN=CC=1)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
indoline-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC2=CC(=CC=C12)CC(=O)[O-]
Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
422 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Six
Name
N-tert-BOC-L-glutamic acid α-tert-butyl ester
Quantity
607 mg
Type
reactant
Smiles
Name
Quantity
611 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed successively with 0.5 M aq. HCl, saturated aq. NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC2=CC(=CC=C12)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 327 mg
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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